molecular formula C19H15NO3 B8704563 2-(Benzyloxy)-5-(pyridin-4-yl)benzoic acid

2-(Benzyloxy)-5-(pyridin-4-yl)benzoic acid

Cat. No.: B8704563
M. Wt: 305.3 g/mol
InChI Key: IOGZLTUKCAYBOA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(pyridin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-phenylmethoxy-5-pyridin-4-ylbenzoic acid

InChI

InChI=1S/C19H15NO3/c21-19(22)17-12-16(15-8-10-20-11-9-15)6-7-18(17)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)

InChI Key

IOGZLTUKCAYBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An 2 mol/L aqueous solution of sodium hydroxide (1.1 mL) was added to a solution mixture of the obtained benzyl 2-(benzyloxy)-5-(pyridin-4-yl)benzoate (0.29 g) in dioxane (2.9 mL) and methanol (2.9 mL), followed by stirring at room temperature for 1 hour. The solvent was evaporated under reduced pressure, and water was added to the residue. After adjusting the pH to 4 with 6 mol/L hydrochloric acid, ethyl acetate was added thereto. The reaction mixture was filtrated to collect the solid substance to obtain 0.19 g of 2-(benzyloxy)-5-(pyridin-4-yl)benzoic acid as a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
benzyl 2-(benzyloxy)-5-(pyridin-4-yl)benzoate
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Solid LiOH (0.79 g, 18.77 mmol) was added to a stirred solution of phenylmethyl 2-[(phenylmethyl)oxy]-5-(4-pyridinyl)benzoate (may be prepared as described in Description 78; 0.81 g, 1.88 mmol) in tetrahydrofuran (50 ml) and water (10 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After the reaction mixture was cooled to room temperature, the solvent was removed and the residue was dissolved in water (100 ml) and stirred in an ice-water bath. 1N HCl (aq) was added to adjust the pH to 4. The solid was filtered, and dissolved in ethyl acetate (80 ml). The solution was dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the title compound as a white solid, 486 mg.
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
phenylmethyl 2-[(phenylmethyl)oxy]-5-(4-pyridinyl)benzoate
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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